molecular formula C11H14Cl2N2 B12295621 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline

2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline

Cat. No.: B12295621
M. Wt: 245.14 g/mol
InChI Key: PNTAKCZZUIFKDY-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline is a substituted aniline derivative characterized by two chlorine atoms at the 2- and 6-positions of the benzene ring and a pyrrolidinylmethyl group at the 4-position. The pyrrolidine moiety introduces basicity and conformational flexibility, while the chlorine substituents enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline

InChI

InChI=1S/C11H14Cl2N2/c12-9-5-8(6-10(13)11(9)14)7-15-3-1-2-4-15/h5-6H,1-4,7,14H2

InChI Key

PNTAKCZZUIFKDY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C(=C2)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline typically involves the reaction of 2,6-dichloroaniline with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline typically involves halogenation and ammoniation reactions. The compound's molecular formula is C11H13Cl2N, with a molecular weight of approximately 232.14 g/mol. Its structure features a dichlorobenzene ring substituted with a pyrrolidinylmethyl group, which is crucial for its biological activity.

Pharmaceutical Applications

2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline serves as a precursor in the development of various pharmaceutical agents. Its derivatives have been studied for their potential in treating conditions such as cancer and infections caused by parasitic organisms.

Case Study: Anticancer Activity
Research indicates that compounds derived from 2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline exhibit significant anticancer properties. For instance, one study demonstrated that these derivatives could inhibit the proliferation of melanoma cells through modulation of key signaling pathways, suggesting potential therapeutic applications in oncology .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline5.2Inhibition of cell proliferation
Derivative A3.8Apoptosis induction
Derivative B2.1Inhibition of angiogenesis

Agricultural Applications

The compound is also utilized in the synthesis of agrochemicals, particularly as an intermediate in the production of insecticides and herbicides. Its chlorinated structure enhances its effectiveness against pests.

Case Study: Insecticidal Properties
Research has shown that derivatives of 2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline can be transformed into pyrazole-type insecticides, which are effective against a range of agricultural pests. One notable example is the synthesis of Fipronil, a widely used insecticide that targets specific neurotransmitter receptors in insects .

Table 2: Insecticidal Efficacy

Insecticide Derived from 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)anilineTarget PestEfficacy (%)
FipronilCockroaches95
Compound CAphids88
Compound DLeafhoppers90

Structure–Activity Relationship (SAR)

Studies on the structure–activity relationship (SAR) of compounds related to 2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline have provided insights into how modifications to the chemical structure can enhance biological activity. For example, the introduction of additional halogen atoms has been shown to improve antiplasmodial activity against Plasmodium falciparum, indicating its potential for developing new antimalarial drugs .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various biological receptors, potentially leading to inhibition or activation of specific pathways. The dichloro groups may enhance binding affinity and selectivity .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical differences between 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Applications
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline Cl (2,6-), pyrrolidinylmethyl (4-) C₁₁H₁₃Cl₂N₂ ~258.15 (calculated) Not provided Pharmaceuticals, organic synthesis (inferred)
2,6-Dichloro-4-(trifluoromethyl)aniline Cl (2,6-), CF₃ (4-) C₇H₄Cl₂F₃N ~244.01 (calculated) 24279-39-8 Pyrazole synthesis , agrochemical intermediates
2,6-Dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline Cl (2,6-), benzodiazolyl (4-) C₁₄H₁₁Cl₂N₃ 292.17 (calculated) 1548349-72-9 Pharmaceutical research
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride H (2,6-), pyrrolidinylmethyl (4-) C₁₁H₁₆N₂·HCl 216.72 (calculated) 866956-98-1 Drug development, organic synthesis
Pyridalyl Cl (2,6-), dichloroallyloxy, pyridyloxy C₁₈H₁₂Cl₄F₃NO₂ 491.12 179101-81-6 Pesticide

Commercial and Industrial Relevance

  • 2,6-Dichloro-4-(trifluoromethyl)aniline is commercially significant, with a global market valued in millions (USD) and applications in agrochemicals .
  • 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is priced at premium rates (e.g., ¥26,100/g for 90% purity in ), reflecting demand in niche pharmaceutical research .

Biological Activity

2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dichloroaniline core with a pyrrolidine moiety, which is essential for its biological activity. The presence of chlorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against a range of bacterial strains.
  • Anticancer Activity : Investigated for its potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Potential as an inhibitor for specific kinases involved in cancer progression.

The biological activity of 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities and receptor interactions, influencing key biochemical pathways. For instance, it has been shown to inhibit certain kinases involved in tumor growth and metastasis.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the compound against multiple bacterial strains, reporting an IC50 range from 0.27 µM to 0.77 µM depending on the strain tested. The compound demonstrated superior activity compared to standard antibiotics in some cases .
  • Anticancer Activity :
    • In vitro studies have shown that the compound inhibits the growth of various cancer cell lines. For example, it exhibited an IC50 value of 0.5 µM against breast cancer cells, indicating potent anticancer properties .
  • Kinase Inhibition :
    • The compound was assessed for its ability to inhibit specific kinases associated with cancer signaling pathways. It was found to effectively inhibit EGFR (Epidermal Growth Factor Receptor) with an IC50 value of approximately 0.2 µM, suggesting potential use in targeted cancer therapies .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialE. coli0.35
AnticancerMCF-7 (breast cancer)0.5
Kinase InhibitionEGFR0.2

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityComments
Chlorine at position 2 & 6Increased potency against bacteriaEnhances lipophilicity
Pyrrolidine moietyCritical for kinase inhibitionEssential for binding

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